![molecular formula C11H13BrN2O2 B7925771 [(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7925771.png)
[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-acetic acid is a complex organic compound that features a brominated pyridine ring, a cyclopropyl group, and an amino-acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps. One common method starts with the bromination of pyridine derivatives. The brominated pyridine is then subjected to a series of reactions to introduce the cyclopropyl and amino-acetic acid groups. Key steps include:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclopropylation: The brominated pyridine undergoes a cyclopropylation reaction, often using cyclopropyl halides and a base.
Amino-acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, often leading to the removal of the bromine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of [(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity, while the amino-acetic acid moiety can facilitate interactions with biological molecules.
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also feature a pyridine ring and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds share the brominated pyridine structure and are used in medicinal chemistry.
Uniqueness
[(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amino]-acetic acid is unique due to the combination of its brominated pyridine ring, cyclopropyl group, and amino-acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
IUPAC Name |
2-[(2-bromopyridin-4-yl)methyl-cyclopropylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-10-5-8(3-4-13-10)6-14(7-11(15)16)9-1-2-9/h3-5,9H,1-2,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAOMOAYIFOYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=NC=C2)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
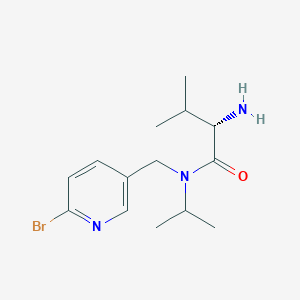
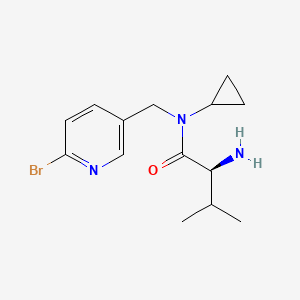

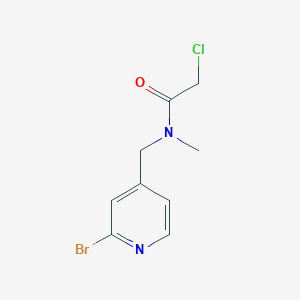
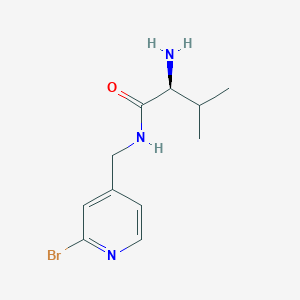
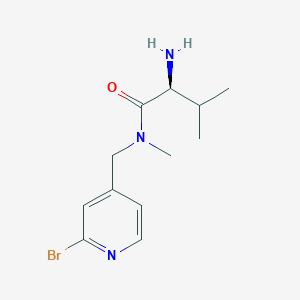
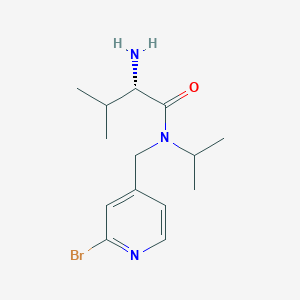
![[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7925749.png)
![[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7925758.png)
![[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7925763.png)
![[(2-Bromo-pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B7925764.png)
![2-[Methyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol](/img/structure/B7925776.png)
![2-[Isopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol](/img/structure/B7925782.png)
![2-[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-ethanol](/img/structure/B7925788.png)
